![molecular formula C19H19FN4O3 B2560698 N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-carboxamid CAS No. 1226432-93-4](/img/structure/B2560698.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-Fluorophenyl)-1H-1,2,3-Triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential as an inhibitor of various cancer cell lines. For instance, studies have shown that modifications in the triazole structure can enhance the potency against specific kinases involved in cancer progression, such as c-Met kinases. This compound's structure allows it to interact effectively with these targets, leading to promising results in preclinical trials for treating various cancers including non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activities against various bacterial strains. In vitro studies have assessed its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition rates. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial growth .
Synthesis and Structural Insights
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process that includes the formation of the triazole ring through azide-alkyne cycloaddition reactions. The purity and structural integrity are confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Case Study: Anticancer Efficacy
A study conducted by Biagi et al. highlighted the anticancer efficacy of triazole derivatives similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. The compound was tested on various cancer cell lines where it exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study: Antimicrobial Testing
In a separate study focused on antimicrobial testing, researchers synthesized a series of triazole derivatives that included N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. The compound was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Data Table: Summary of Applications
Application Area | Key Findings |
---|---|
Anticancer | Potent inhibition of c-Met kinases; effective against various cancer cell lines |
Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria |
Synthesis | Multi-step synthesis confirmed by NMR and mass spectrometry |
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound recognized for its potential biological activities. This compound features a triazole ring, a carboxamide group, and distinct aromatic substituents that enhance its pharmacological profile. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that triazole derivatives can act as effective anticancer agents. For example, similar compounds have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | MCF-7 | 0.48 |
Compound B | HCT-116 | 0.78 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
These values suggest that modifications to the triazole structure can enhance biological activity. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antibacterial and Antifungal Activity
Triazole derivatives are also known for their antibacterial and antifungal properties. The compound's structural features may facilitate interactions with microbial targets, potentially leading to significant antimicrobial effects. For instance:
Activity Type | Target Organism | MIC (μg/mL) |
---|---|---|
Antibacterial | S. aureus | 2 |
Antifungal | C. albicans | 5 |
These preliminary findings highlight the need for further investigation into the antibacterial and antifungal efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide .
Case Studies
A recent study investigated the anticancer properties of various triazole derivatives, revealing that compounds with similar structures to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibited promising results against breast and colon cancer cell lines .
Example Case Study:
Title : Evaluation of Triazole Derivatives as Anticancer Agents
Findings :
- Several derivatives were tested against MCF-7 and HCT-116 cell lines.
- Compounds showed IC50 values ranging from 0.19 to 5.13 μM.
- Mechanistic studies indicated involvement of apoptotic pathways.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-26-17-7-6-13(10-18(17)27-2)8-9-21-19(25)16-12-24(23-22-16)15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJSIFCYQBJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.